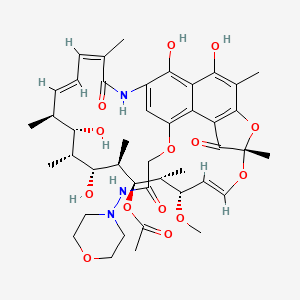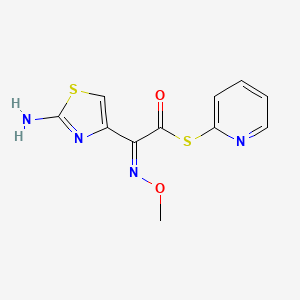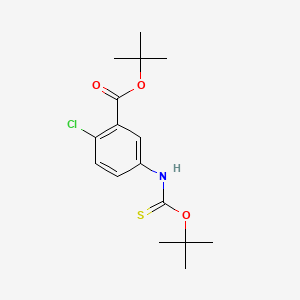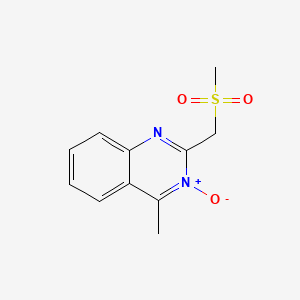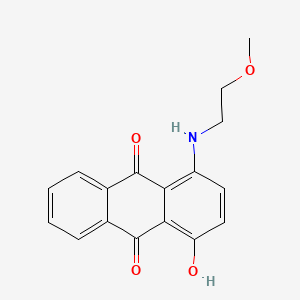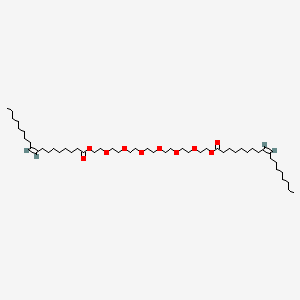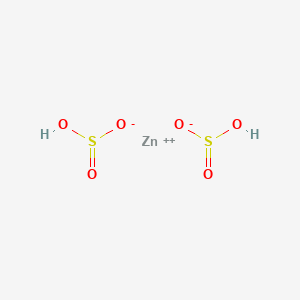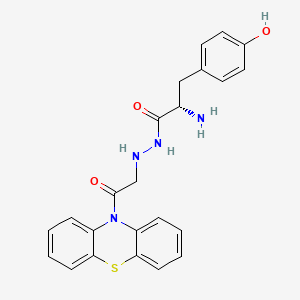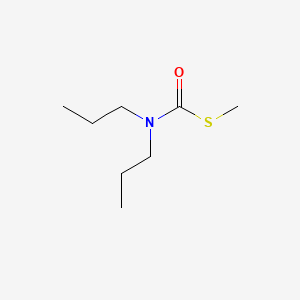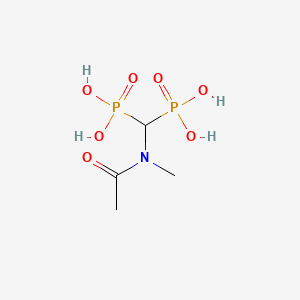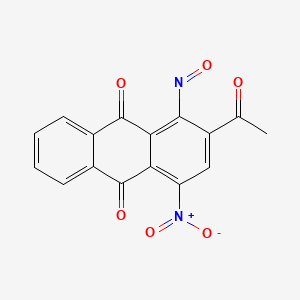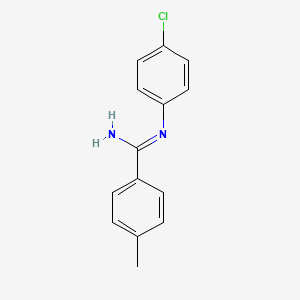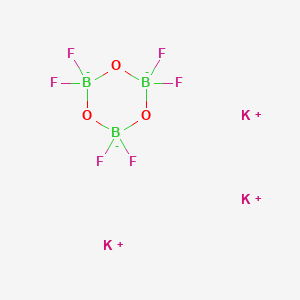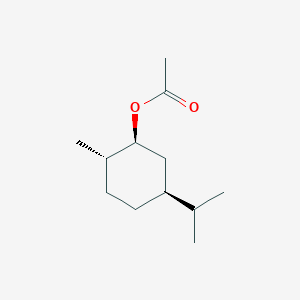
Carvomenthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carvomenthyl acetate, also known as (1α,2β,5α)-5-(isopropyl)-2-methylcyclohexyl acetate, is a naturally occurring compound found in essential oils. It is a derivative of carvomenthol and is known for its pleasant minty aroma. This compound is widely used in the fragrance and flavor industries due to its refreshing scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carvomenthyl acetate can be synthesized through the esterification of carvomenthol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient separation techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions: Carvomenthyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to carvomenthol and acetic acid.
Oxidation: Oxidizing agents can convert this compound to carvomenthone.
Reduction: Reduction reactions can convert this compound to carvomenthol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Carvomenthol and acetic acid.
Oxidation: Carvomenthone.
Reduction: Carvomenthol.
Aplicaciones Científicas De Investigación
Carvomenthyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Mecanismo De Acción
The mechanism of action of carvomenthyl acetate involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
- Neocarvomenthyl acetate
- Isothis compound
Comparison: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While neothis compound and isothis compound share similar chemical structures, their sensory profiles and reactivity can differ significantly.
This compound stands out for its widespread use in the fragrance and flavor industries, making it a valuable compound for various applications.
Propiedades
Número CAS |
51446-59-4 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
[(1S,2S,5S)-2-methyl-5-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12-/m0/s1 |
Clave InChI |
JAKFDYGDDRCJLY-DLOVCJGASA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](C[C@@H]1OC(=O)C)C(C)C |
SMILES canónico |
CC1CCC(CC1OC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


